

Toxicological profile and safety data for Cinnamonitrile.

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Compound of Interest		
Compound Name:	Cinnamonitrile	
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A Comprehensive Toxicological Profile of Cinnamonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamonitrile, an organic compound with the chemical formula C₉H₇N, is utilized as a fragrance ingredient in various consumer products due to its characteristic spicy, cinnamon-like aroma.[1] It is also a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[2][3] This technical guide provides an in-depth review of the available toxicological and safety data for Cinnamonitrile, intended to inform researchers, scientists, and drug development professionals. The profile covers acute toxicity, skin and eye effects, genotoxicity, carcinogenicity, reproductive toxicity, and metabolic pathways. Data is presented in structured tables for clarity, and key experimental workflows and metabolic pathways are visualized. While some data points present conflicting information, this document aims to synthesize the available evidence to provide a comprehensive overview of the compound's safety profile.

Acute Toxicity

The acute toxicity of **cinnamonitrile** has been evaluated via oral, dermal, and intravenous routes in various animal models. Notably, there is a significant discrepancy in the reported oral LD50 values for rats, ranging from 275 mg/kg to 4150 mg/kg, indicating a wide range of



potential acute oral toxicity.[2][3][4][5][6] The toxic effects observed in animal studies have been compared to those of hydrogen cyanide, which is a known risk for nitrile compounds.[3][5]

Table 1: Acute Toxicity Data for Cinnamonitrile

Route of Administration	Species	LD50 (Lethal Dose, 50%)	Reference(s)
Oral	Rat	275 mg/kg	[4][5][7]
Oral	Rat	4.15 g/kg (4150 mg/kg)	[2][3][6]
Dermal	Rabbit	> 5 g/kg (>5000 mg/kg)	[2][3][6]
Dermal	Rabbit	1910 mg/kg	[7]
Intravenous	Rabbit	20.3 mg/kg (Caused death in 10 minutes)	[3]

Experimental Protocols: Acute Toxicity Testing

Acute toxicity studies, such as those determining the LD50, are typically conducted following standardized guidelines, like those from the Organisation for Economic Co-operation and Development (OECD).

- Oral Toxicity (e.g., OECD 423): This method involves the administration of the test substance by gavage to fasted animals (commonly rats). A stepwise procedure is used where the results of a group of three animals determine the dosing for the next group. Observations for signs of toxicity are made for at least 14 days, noting any changes in the skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, as well as somatomotor activity and behavior patterns.
- Dermal Toxicity (e.g., OECD 402): The substance is applied to a shaved area of the skin (commonly on rabbits or rats) and held in contact with an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and mortality over a 14-day period.

Irritation and Sensitization



Cinnamonitrile is documented as a skin and eye irritant and a potential skin sensitizer.

- Skin and Eye Irritation: Safety data sheets and chemical databases classify **cinnamonitrile** as a cause of skin irritation and serious eye irritation.[7][8]
- Skin Sensitization: The Research Institute for Fragrance Materials (RIFM) has assessed cinnamonitrile and found it has the potential to induce skin sensitization in a subset of individuals.[9] To mitigate this risk, the International Fragrance Association (IFRA) has established concentration limits for its use in various consumer product categories.[10][11] Based on available data, RIFM determined a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm².[12]

Experimental Protocols: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA (OECD 429) is a standard in vivo method for identifying potential skin sensitizers. The protocol involves the topical application of the test substance to the dorsum of the ears of mice for three consecutive days. Proliferation of lymphocytes in the auricular lymph node draining the application site is then measured. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control group.

Genotoxicity and Mutagenicity

The genotoxic potential of **cinnamonitrile** has been evaluated in multiple assays, with some conflicting results between in vitro and in vivo studies. While in vitro tests have shown some evidence of clastogenic activity, the overall assessment by RIFM is that the compound is not genotoxic, a conclusion supported by in vivo data.[12][13]

Table 2: Summary of Genotoxicity Data for Cinnamonitrile



Assay Type	System/Cell Line	Metabolic Activation	Result	Reference(s)
Ames Test (Bacterial Reverse Mutation)	Salmonella typhimurium	With and Without S9	Negative	[12]
In Vitro Micronucleus Test	Chinese Hamster Lung (V79) Cells	With and Without S9	Positive (Clastogenic activity up to 1300.0 µg/mL)	[12]
In Vivo Micronucleus Test	Mouse	N/A	Negative	[13]
QSAR (Prediction)	DEREK Nexus, CASE Ultra	N/A	Positive	[14]

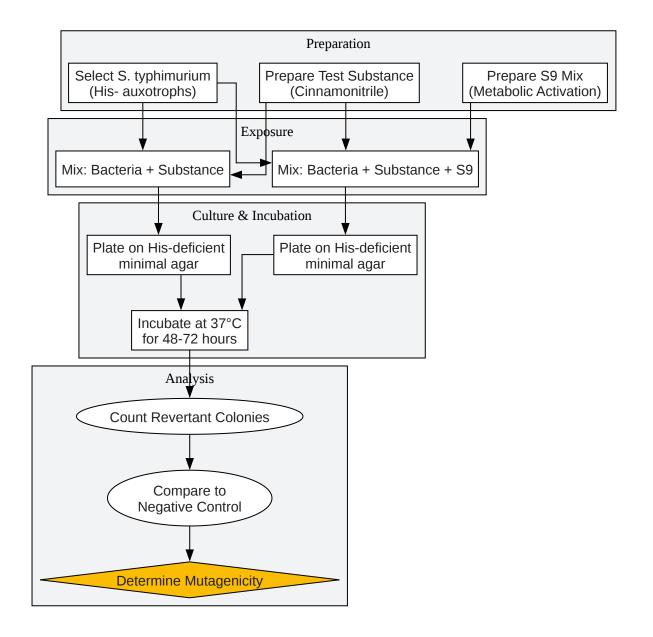
Experimental Protocols: Ames Test

The Ames test (OECD 471) is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[15][16]

- Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.
- Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate).
- Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
- Incubation: Plates are incubated for 48-72 hours.
- Evaluation: Only bacteria that undergo a reverse mutation (reversion) to a histidinesynthesizing state can grow and form colonies. The number of revertant colonies in the test



plates is compared to the number in the negative (vehicle) control plates. A significant, dosedependent increase in revertant colonies indicates that the substance is mutagenic.





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Caption: Workflow for the Ames Test to determine mutagenic potential.

Carcinogenicity

There is no evidence to suggest that **cinnamonitrile** is carcinogenic. Major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA), have not classified it as a carcinogen.[5] While studies on structurally related nitriles, such as acrylonitrile, have shown clear evidence of carcinogenic activity in animal models, these findings cannot be directly extrapolated to **cinnamonitrile** without specific long-term studies.[17]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **cinnamonitrile** are limited. The safety assessment by RIFM utilized the Threshold of Toxicological Concern (TTC) approach. **Cinnamonitrile** is classified as a Cramer Class III substance, and the estimated daily exposure from its use as a fragrance ingredient is below the established TTC for this class, suggesting a low probability of risk for adverse health effects.[12]

Table 3: Threshold of Toxicological Concern (TTC)

Values

Cramer Class	TTC Value (per day)	Applicability
Class I	30 μg/kg bw	Simple structures, low order of oral toxicity
Class II	9 μg/kg bw	Less innocuous than Class I, but no structural alerts
Class III	1.5 μg/kg bw	Structures suggesting metabolic or toxic potential

Cinnamonitrile falls into Cramer Class III. The exposure to **cinnamonitrile** (0.0015 mg/kg/day) is below the TTC.[12]



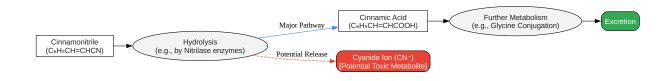
Experimental Protocols: Reproductive/Developmental Toxicity Screening

Standard protocols (e.g., OECD 414, 416) involve administering the test substance to animals (usually rats or rabbits) during key periods of reproduction and development. For developmental toxicity, this includes the period of organogenesis. Endpoints evaluated include maternal health, pregnancy outcomes, and detailed examination of fetuses for any structural abnormalities, growth alterations, or developmental delays.

Metabolism and Toxicokinetics

While specific metabolic studies on **cinnamonitrile** are not readily available, its metabolic pathway can be inferred from closely related compounds like cinnamaldehyde and other nitriles. The primary metabolic route is likely the hydrolysis of the nitrile (-C≡N) group to a carboxylic acid (-COOH), which would convert **cinnamonitrile** to cinnamic acid. Cinnamic acid is a known metabolite of cinnamaldehyde.[18][19] This pathway is further supported by metabolism studies of o-methoxycinnamaldehyde, which show oxidation to the corresponding cinnamic acid derivatives.[20]

A key toxicological consideration for nitrile compounds is the potential for metabolic release of a cyanide ion. This is a critical aspect of their toxicity profile and likely contributes to the acute toxicity effects observed in animal studies.[3]

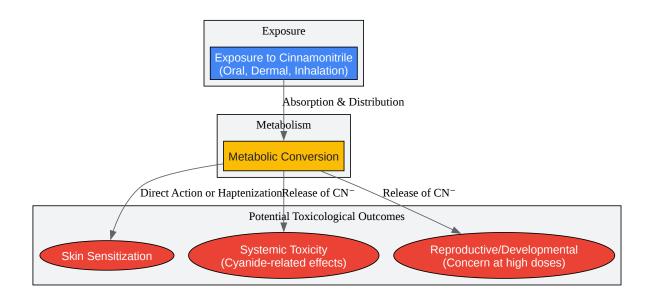


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Caption: Inferred metabolic pathway of **Cinnamonitrile**.



The following diagram illustrates the logical relationship between exposure to **cinnamonitrile**, its metabolism, and the potential resulting toxicological outcomes.



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Caption: Relationship between exposure, metabolism, and potential toxicity.

Conclusion

Cinnamonitrile exhibits moderate acute toxicity, with notable discrepancies in reported oral LD50 values that warrant consideration. It is a known skin and eye irritant and a skin sensitizer, leading to concentration restrictions in consumer products. The weight of evidence, particularly from in vivo studies, suggests that cinnamonitrile is not genotoxic. There is currently no evidence to classify it as a carcinogen or a reproductive/developmental toxicant at expected exposure levels from its use as a fragrance. Its primary metabolic pathway likely involves hydrolysis to cinnamic acid, with the potential release of cyanide contributing to its acute toxicity profile. For professionals in drug development and research, careful handling to avoid



direct contact is advised, and its potential for systemic toxicity at higher concentrations should be a key consideration in any further studies or applications.

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